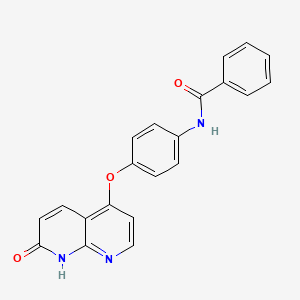![molecular formula C22H27BrO3 B13862319 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 is a complex organic compound that features a bromophenyl group, a hydroxy-n-butyl chain, and a benzoic acid esterified with a t-butyl group The “D9” designation indicates that this compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. The reaction conditions often include:
Hydroxylation: The addition of a hydroxy group to the n-butyl chain, which can be achieved through various methods such as hydroboration-oxidation.
Esterification: The formation of the ester bond between benzoic acid and t-butyl alcohol, typically using an acid catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxy-n-butyl chain and benzoic acid ester moiety can also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(3-Chlorophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
- 3-[1-(3-Fluorophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
- 3-[1-(3-Methylphenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
Uniqueness
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The deuterium atoms (D9) also make it distinct, as they can affect the compound’s stability and metabolic pathways, making it useful in studies involving isotopic labeling and tracing.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H27BrO3 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
tert-butyl 3-[1-(3-bromophenyl)-2,2,3,3,4,4,5,5,5-nonadeuterio-1-hydroxypentyl]benzoate |
InChI |
InChI=1S/C22H27BrO3/c1-5-6-13-22(25,18-11-8-12-19(23)15-18)17-10-7-9-16(14-17)20(24)26-21(2,3)4/h7-12,14-15,25H,5-6,13H2,1-4H3/i1D3,5D2,6D2,13D2 |
Clé InChI |
GBBWHDLQKCYBLB-DHHACNDCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C1=CC(=CC=C1)Br)(C2=CC=CC(=C2)C(=O)OC(C)(C)C)O |
SMILES canonique |
CCCCC(C1=CC(=CC=C1)Br)(C2=CC=CC(=C2)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


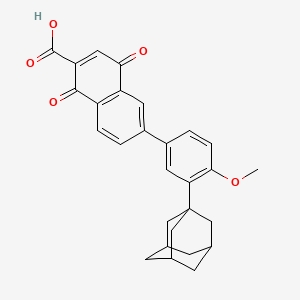
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)


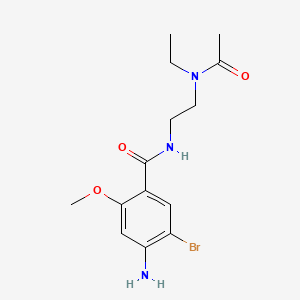
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
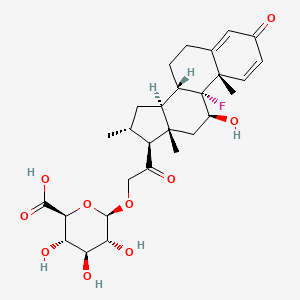
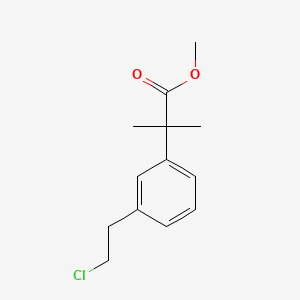
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)

